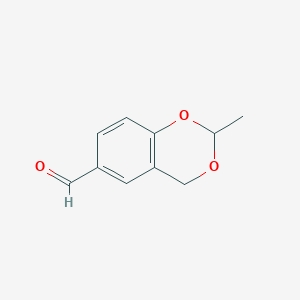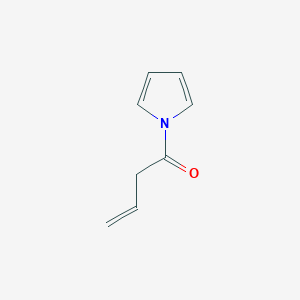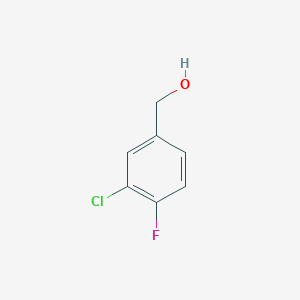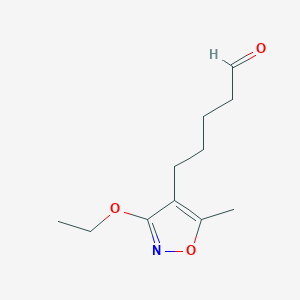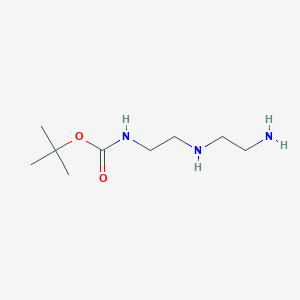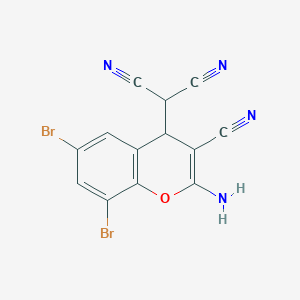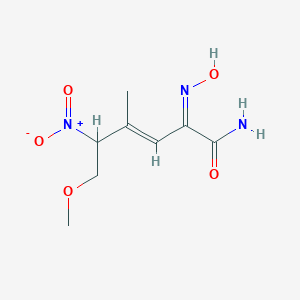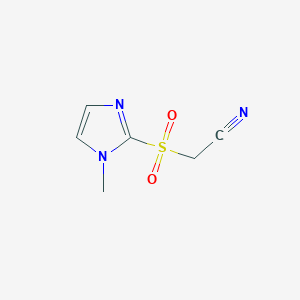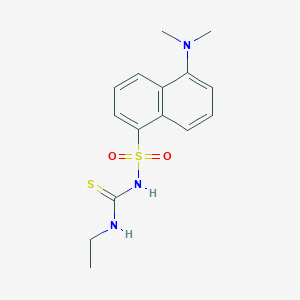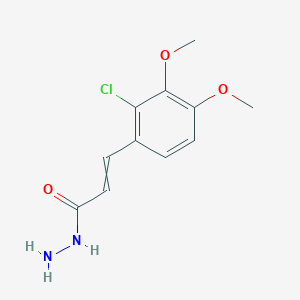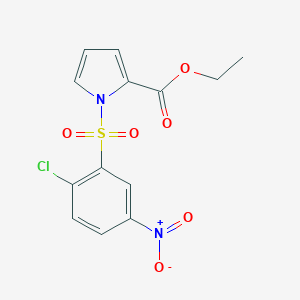
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including protein kinases and proteases, by binding to their active sites and preventing their catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester are dependent on the specific enzyme or pathway being targeted. However, it has been shown to have potential anti-cancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its potential to selectively inhibit certain enzymes, allowing for the study of specific pathways and their functions. However, its limitations include potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester include the development of more potent and selective inhibitors, as well as the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with ethyl pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-chloro-5-nitrophenyl)sulfonyl)-, ethyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block for the synthesis of various biologically active compounds, including inhibitors of protein kinases and proteases.
properties
CAS RN |
173908-23-1 |
|---|---|
Molecular Formula |
C13H11ClN2O6S |
Molecular Weight |
358.75 g/mol |
IUPAC Name |
ethyl 1-(2-chloro-5-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O6S/c1-2-22-13(17)11-4-3-7-15(11)23(20,21)12-8-9(16(18)19)5-6-10(12)14/h3-8H,2H2,1H3 |
InChI Key |
OZKZBBVDHQLRHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Other CAS RN |
173908-23-1 |
synonyms |
ethyl 1-(2-chloro-5-nitro-phenyl)sulfonylpyrrole-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




